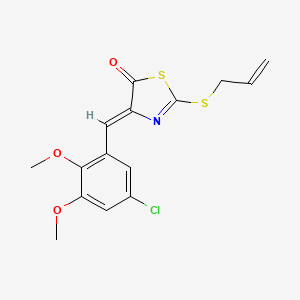
2-(allylthio)-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allylthio)-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one, also known as CT-10, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various experimental studies. In
Wirkmechanismus
The mechanism of action of 2-(allylthio)-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways. In cancer cells, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cancer cell survival and proliferation. In microbial cells, this compound has been found to disrupt the cell membrane, leading to cell death. In inflammation research, this compound has been found to inhibit the NF-κB pathway, which is a key pathway involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels. In microbial cells, this compound has been found to disrupt the cell membrane, leading to cell death. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(allylthio)-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been found to exhibit potent activity against various cancer cell lines, microbial strains, and inflammatory pathways. However, there are also some limitations to using this compound in lab experiments. It has not yet been extensively studied in vivo, which means that its efficacy and safety in animal models are not fully understood. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for 2-(allylthio)-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one research. One potential direction is to further investigate its potential as a cancer therapy. This could involve studying its efficacy and safety in animal models, as well as exploring its potential as a combination therapy with other anticancer agents. Another potential direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its efficacy and safety in animal models of inflammation, as well as exploring its potential as a treatment for various inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more potent and specific therapeutic agents.
Synthesemethoden
The synthesis of 2-(allylthio)-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with 5-chloro-2,3-dimethoxybenzaldehyde in the presence of allyl mercaptan and glacial acetic acid. The resulting product is then oxidized with hydrogen peroxide to yield this compound. This synthesis method has been optimized and found to be efficient, yielding high purity and good yields of this compound.
Wissenschaftliche Forschungsanwendungen
2-(allylthio)-4-(5-chloro-2,3-dimethoxybenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In microbial research, this compound has been found to exhibit potent antimicrobial activity against various bacterial and fungal strains. In inflammation research, this compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
Eigenschaften
IUPAC Name |
(4Z)-4-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S2/c1-4-5-21-15-17-11(14(18)22-15)7-9-6-10(16)8-12(19-2)13(9)20-3/h4,6-8H,1,5H2,2-3H3/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRFAKYSPKTXHK-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C2C(=O)SC(=N2)SCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C\2/C(=O)SC(=N2)SCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4998451.png)
![3,4,5-trimethoxy-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4998456.png)
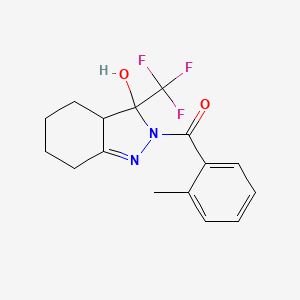
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-methyl-1-phenylcyclopentanecarboxamide](/img/structure/B4998465.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B4998485.png)
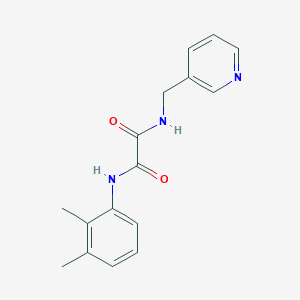
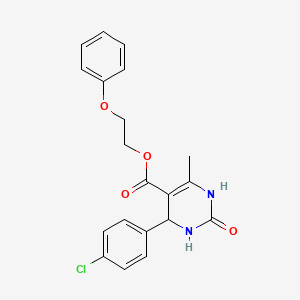
![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4998536.png)
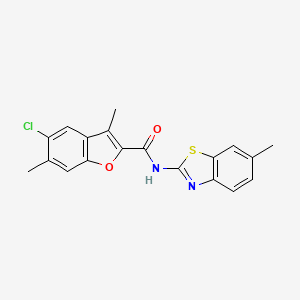
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)
![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![3-(3-fluorophenyl)-5-(tetrahydro-2H-thiopyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4998571.png)